Ro 67-7476

説明

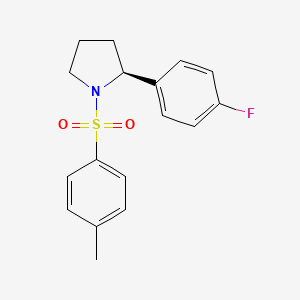

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEHFYNGSSBGSS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652763 | |

| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-60-5 | |

| Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro 67-7476 mechanism of action on mGluR1

An In-depth Technical Guide on the Mechanism of Action of Ro 67-7476 on mGluR1

Introduction

The metabotropic glutamate (B1630785) receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR), is a key modulator of neuronal excitability and synaptic plasticity. Its involvement in various neurological and psychiatric disorders has established it as a significant therapeutic target. This compound is a potent and selective positive allosteric modulator (PAM) of the rat mGluR1 receptor.[1][2][3][4][5][6] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site. This binding results in a potentiation of the receptor's response to the endogenous agonist, glutamate.[7] This document provides a comprehensive technical overview of the mechanism of action of this compound, its impact on intracellular signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator, enhancing the affinity and/or efficacy of glutamate at the mGluR1 receptor. This modulatory action is characterized by a leftward shift in the glutamate concentration-response curve, indicating that a lower concentration of glutamate is required to elicit a response in the presence of this compound.[8][9]

Allosteric Binding Site

This compound binds within the seven-transmembrane (7TM) domain of the mGluR1 receptor, a site physically separate from the orthosteric glutamate-binding domain located in the extracellular Venus flytrap (VFT) module.[10] Studies have shown that the binding site for this compound is also distinct from that of mGluR1 negative allosteric modulators (NAMs).[8][9][11] Radioligand binding assays have demonstrated that this compound does not displace the binding of [3H]R214127, a known radioligand for the allosteric antagonist site.[11]

Site-directed mutagenesis studies have been crucial in identifying specific amino acid residues critical for the activity of this compound. Notably, valine at position 757 (V757), located in transmembrane helix 5 (TM5) of the rat mGluR1, is essential for its potentiating effect.[11][12] This residue is a key determinant of the compound's species selectivity; the human mGluR1 possesses a leucine (B10760876) in the corresponding position, rendering this compound inactive at the human receptor.[10][12][13][14]

Modulation of mGluR1 Signaling Pathways

The binding of this compound to mGluR1 results in a complex, pathway-dependent modulation of downstream signaling. While it acts as a classic PAM for the canonical Gq-mediated pathway, it exhibits direct agonist activity on other signaling cascades, a phenomenon known as "biased agonism" or "probe-dependent signaling".[8][9]

Gq/11-PLC-Ca²⁺ Pathway Potentiation

Canonically, mGluR1 couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. In this pathway, this compound has no intrinsic agonist activity but robustly potentiates glutamate-induced calcium mobilization.[8][9]

ERK1/2 Phosphorylation Agonism

In contrast to its effect on calcium mobilization, this compound acts as a direct agonist for the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway.[1][2][8][9] It can induce ERK1/2 phosphorylation in the absence of exogenously added glutamate. This agonist activity is blocked by both orthosteric and allosteric mGluR1 antagonists, confirming that the effect is mediated through the mGluR1 receptor.[8][9]

cAMP Pathway Modulation

mGluR1 can also couple to Gαs proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[8][12] this compound has been shown to increase basal cAMP levels and potentiate glutamate-induced cAMP accumulation.[1][8]

Figure 1. Simplified mGluR1 signaling cascade modulated by this compound.

Quantitative Data Summary

The pharmacological effects of this compound on various mGluR1-mediated signaling pathways have been quantified across multiple studies. The following tables summarize the key efficacy and potency values.

Table 1: Potentiation of Glutamate-Induced Responses by this compound

| Assay | Cell Type | Receptor | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Calcium Mobilization | HEK293 | rat mGluR1a | EC₅₀ | 60.1 nM | [1][3][4][5] |

| Calcium Mobilization | HEK293 | rat mGluR1a | EC₅₀ | 1.74 µM | [2] |

| Calcium Mobilization | BHK | rat mGluR1a | Fold Shift | ~4.5-fold leftward shift (at 1 µM) | [8] |

| cAMP Accumulation | BHK | rat mGluR1a | EC₅₀ | 17.7 µM | [1] |

| cAMP Accumulation | BHK | rat mGluR1a | Fold Shift | ~3-fold potentiation (at 500 nM) |[8] |

Table 2: Agonist Activity of this compound (in the absence of exogenous glutamate)

| Assay | Cell Type | Receptor | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| ERK1/2 Phosphorylation | - | rat mGluR1 | EC₅₀ | 163.3 nM | [1][2][3][4] |

| cAMP Accumulation | - | rat mGluR1 | Basal Increase | ~8% |[1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established in vitro and ex vivo assays.

Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release.

-

Cell Culture: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR1a are cultured to confluency.[8]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10 minutes).[8]

-

Glutamate Stimulation: A range of glutamate concentrations is added to the cells.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: Concentration-response curves for glutamate in the presence and absence of this compound are generated to determine the EC₅₀ fold shift.

ERK1/2 Phosphorylation Assay

This assay determines the direct agonist effect of this compound on ERK1/2 signaling.

-

Cell Treatment: Cultured cells expressing mGluR1a are treated with varying concentrations of this compound for a defined time period.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: Total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Membranes are incubated with secondary antibodies conjugated to a reporter (e.g., HRP) and visualized using chemiluminescence.

-

Analysis: The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the concentration-dependent effect of this compound.

cAMP Accumulation Assay

This assay measures the modulation of adenylyl cyclase activity.

-

Cell Incubation: mGluR1a-expressing cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with this compound, with or without a sub-maximal concentration of glutamate.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The amount of cAMP produced is quantified and compared across different treatment conditions.

Patch-Clamp Electrophysiology

This technique assesses the effect of this compound on neuronal activity.

-

Slice Preparation: Acute brain slices (e.g., from the cerebellum, rich in mGluR1-expressing Purkinje cells) are prepared from rats.[1][2]

-

Recording: Whole-cell patch-clamp recordings are established from a target neuron (e.g., Purkinje cell).

-

Baseline Measurement: mGluR1-mediated excitatory postsynaptic currents (EPSCs) are evoked by synaptic stimulation or application of glutamate.

-

PAM Application: this compound is bath-applied to the slice.

-

Potentiation Measurement: The amplitude and/or duration of the mGluR1-mediated EPSC is recorded again in the presence of the modulator.[1][2]

-

Analysis: The change in the EPSC is quantified to determine the degree of potentiation.

Figure 2. Experimental workflow for characterizing an mGluR1 PAM like this compound.

Conclusion

This compound is a powerful pharmacological tool whose mechanism of action on the mGluR1 receptor is multifaceted. It serves as a classic positive allosteric modulator by potentiating glutamate-induced Gq signaling, yet it also functions as a direct agonist on the ERK1/2 and cAMP pathways. This pathway-dependent activity underscores the complexity of allosteric modulation and highlights how different receptor conformations, stabilized by an allosteric ligand, can lead to distinct functional outcomes. The detailed characterization of this compound has not only advanced our understanding of mGluR1 pharmacology but also provided a valuable template for the investigation of other allosteric modulators for GPCRs. Its species selectivity, while limiting its direct translational potential, provides a unique advantage for dissecting the specific role of mGluR1 in rodent models of CNS disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]

- 8. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. A novel class of positive allosteric modulators of metabotropic glutamate receptor subtype 1 interact with a site distinct from that of negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Function of Ro 67-7476 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth overview of its function, mechanism of action, and its application in neuroscience research. It is designed to serve as a comprehensive resource for professionals in neuroscience and drug development, offering detailed experimental protocols, quantitative data, and visual representations of its signaling pathways.

Introduction

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR1 is a Group I mGluR, which is postsynaptically located and coupled to Gq/G11 proteins. Its activation leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades. This compound acts as a PAM at the mGluR1, enhancing the receptor's response to the endogenous agonist, glutamate. It exhibits significant species selectivity, being potent at the rat mGluR1 while showing little to no activity at the human receptor. This property makes it a valuable tool for preclinical studies in rodent models.

Mechanism of Action

This compound binds to an allosteric site on the mGluR1, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve. While it is primarily known as a PAM, this compound also exhibits agonist activity in certain signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), even in the absence of glutamate.

Signaling Pathways

The primary signaling pathway modulated by this compound is the Gq/G11-PLC-IP3 cascade. Upon potentiation of mGluR1, the following events are initiated:

-

Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Generation of Second Messengers: Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) are produced.

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

-

Activation of Protein Kinase C (PKC): Elevated intracellular calcium and DAG together activate PKC.

-

Modulation of ERK1/2 Pathway: this compound has been shown to induce the phosphorylation of ERK1/2, a key pathway involved in synaptic plasticity and cell survival.

Below is a diagram illustrating the core signaling pathway of mGluR1 potentiation by this compound.

Figure 1: mGluR1 signaling pathway modulated by this compound.

Quantitative Data

The following tables summarize the in vitro potency of this compound in various functional assays.

Table 1: Potentiation of Glutamate-Induced Responses

| Assay | Cell Line | Receptor | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 | rat mGluR1a | EC50 | 60.1 nM | [1][2] |

| Calcium Mobilization | BHK | rat mGluR1a | EC50 | 185.8 ± 45.6 nM | |

| cAMP Accumulation | HEK293 | rat mGluR1a | EC50 | 17.7 µM | [2] |

Table 2: Agonist Activity

| Assay | Cell Line | Receptor | Parameter | Value | Reference |

| ERK1/2 Phosphorylation | HEK293 | rat mGluR1a | EC50 | 163.3 nM | [2] |

| ERK1/2 Phosphorylation | BHK | rat mGluR1a | EC50 | 163.3 ± 44.8 nM |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.

Intracellular Calcium Mobilization Assay

This assay is the primary method for screening and characterizing mGluR1 PAMs. It measures the potentiation of glutamate-induced intracellular calcium release in a recombinant cell line expressing the receptor.

Workflow Diagram:

Figure 2: Workflow for an intracellular calcium mobilization assay.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor are cultured to ~80-90% confluency in 384-well plates.

-

Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C.

-

Compound Preparation: Test compounds, including this compound, are prepared in a serial dilution format in the assay buffer.

-

Fluorescence Measurement: The dye-loaded cell plate is placed into a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is established.

-

PAM Incubation: this compound at various concentrations is added to the wells, and the plate is incubated for a defined period (e.g., 2-15 minutes).

-

Agonist Addition: A sub-maximal (EC20) concentration of glutamate is added to the wells to stimulate the receptor.

-

Data Analysis: The change in fluorescence, indicative of intracellular calcium levels, is measured. The data are normalized to the response of a maximal glutamate concentration and plotted against the concentration of this compound to determine the EC50 for potentiation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to measure the direct agonist activity of this compound on the ERK1/2 signaling pathway.

Workflow Diagram:

Figure 3: Workflow for an ERK1/2 phosphorylation Western blot assay.

Detailed Protocol:

-

Cell Culture: mGluR1a-expressing BHK cells are plated in 6-well plates and grown to a suitable confluency.

-

Serum Starvation: Cells are serum-starved for at least 3 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a short period (e.g., 5 minutes).

-

Cell Lysis: The cells are washed and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The normalized data are then used to generate a concentration-response curve and calculate the EC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a functional measure of receptor activity in a more physiologically relevant context, such as in neurons within brain slices. It is used to measure the potentiation of glutamate-evoked currents by this compound.

Detailed Protocol:

-

Brain Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the cerebellum are prepared using a vibratome.

-

Slice Recovery: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour.

-

Recording Setup: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A Purkinje cell is visualized.

-

Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ionic currents.

-

Baseline Recording: A stimulating electrode is placed to evoke mGluR1-mediated excitatory postsynaptic currents (EPSCs). To isolate these, AMPA, NMDA, and GABAA receptor antagonists (e.g., DNQX, AP5, and picrotoxin) are included in the aCSF. A baseline of evoked EPSCs is recorded.

-

Modulator Application: this compound is applied to the slice via the perfusing aCSF.

-

Post-Modulator Recording: The same stimulation protocol is repeated, and the potentiation of the mGluR1-mediated EPSC is measured.

-

Data Analysis: The amplitude and duration of the EPSC before and after the application of this compound are compared to quantify the degree of potentiation.

Conclusion

This compound is a valuable pharmacological tool for the study of mGluR1 function in neuroscience. Its character as a potent and selective positive allosteric modulator, particularly in rodent models, allows for the detailed investigation of the physiological and pathological roles of mGluR1. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of glutamatergic neurotransmission and its implications for neurological and psychiatric disorders.

References

Ro 67-7476: A Technical Guide to a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 1 (mGluR1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It exhibits significant species selectivity, with robust activity at the rat mGluR1 while being largely inactive at the human receptor. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using DOT language diagrams. This document is intended to serve as an in-depth resource for researchers in neuroscience and drug discovery exploring the therapeutic potential of mGluR1 modulation.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR1 is predominantly expressed postsynaptically and is coupled to Gq/G11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

Positive allosteric modulators (PAMs) offer a nuanced approach to receptor modulation by enhancing the effects of the endogenous agonist, glutamate, without directly activating the receptor themselves. This can provide greater spatial and temporal precision compared to orthosteric agonists. This compound, chemically known as (S)-2-(4-fluorophenyl)-1-(p-tolylsulfonyl)pyrrolidine, was one of the first identified selective mGluR1 PAMs. Its unique pharmacological profile, particularly its species selectivity, has made it a valuable tool for elucidating the physiological and pathophysiological roles of mGluR1.

Mechanism of Action

This compound binds to an allosteric site on the mGluR1, distinct from the orthosteric glutamate-binding site located in the Venus flytrap domain. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of glutamate, this compound potentiates mGluR1-mediated downstream signaling cascades.

The species selectivity of this compound has been attributed to a single amino acid difference in the seventh transmembrane domain (TM7) of the receptor. Specifically, Valine at position 757 in the rat mGluR1 is critical for the activity of this compound, while the corresponding Leucine residue in the human mGluR1 prevents effective binding and modulation.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound from various studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line | Species | Parameter | Value | Reference(s) |

| Calcium Mobilization | HEK293 expressing mGluR1a | Rat | EC50 (potentiation) | 60.1 nM | [2][3][4] |

| ERK1/2 Phosphorylation | BHK expressing mGluR1a | Rat | EC50 (agonist activity) | 163.3 nM | [2][3][4][5] |

| cAMP Accumulation | BHK expressing mGluR1a | Rat | EC50 (potentiation) | 17.7 µM | [6] |

| Electrophysiology (GIRK current) | CHO expressing Kir3.1/3.2c and mGluR1a | Rat | pEC50 (potentiation) | 6.76 ± 0.08 | [7] |

Table 2: Radioligand Binding Data for this compound

| Radioligand | Preparation | Species | Effect of this compound (10 µM) | KD Fold Decrease | Reference(s) |

| [3H]Quisqualate | Membranes from cells expressing mGluR1a | Rat | Increased affinity | 2.3 | [7] |

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR1 and the modulatory effect of this compound.

Caption: mGluR1 signaling cascade potentiated by this compound.

Experimental Workflows

This high-throughput assay is a primary method for characterizing mGluR1 PAMs.

Caption: Workflow for a calcium mobilization assay.

This assay is used to assess the direct agonist activity of this compound on a downstream signaling pathway.

Caption: Workflow for ERK1/2 phosphorylation western blot.

This technique provides a functional measure of this compound's effect on mGluR1-mediated currents in a more physiologically relevant setting.

Caption: Workflow for a patch-clamp electrophysiology experiment.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is adapted from standard procedures for measuring Gq-coupled receptor activation.

-

Cell Culture: Culture HEK293 cells stably expressing rat mGluR1a in a 384-well, black, clear-bottom plate until they reach 80-90% confluency.

-

Dye Loading: Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for 10-15 minutes.

-

Agonist Stimulation: Add a sub-maximal concentration of glutamate (typically the EC20) to all wells simultaneously using a liquid handler.

-

Signal Detection: Immediately measure the fluorescence intensity using a fluorescent plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Generate concentration-response curves by plotting the fluorescence signal against the concentration of this compound to determine the EC50 of potentiation.

ERK1/2 Phosphorylation Western Blot Assay

This protocol outlines the steps to measure the agonist effect of this compound on ERK1/2 phosphorylation.[5]

-

Cell Culture and Treatment: Plate BHK cells stably expressing rat mGluR1a in 6-well plates. Once confluent, serum-starve the cells for 3-4 hours. Treat the cells with varying concentrations of this compound for 5-10 minutes at 37°C.

-

Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with a primary antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized values against the concentration of this compound to determine the EC50 for ERK1/2 phosphorylation.

In Vivo Behavioral Testing: Prepulse Inhibition (PPI)

PPI is a measure of sensorimotor gating that is often deficient in animal models of schizophrenia. This protocol is a general guideline.

-

Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Acclimation: Place the animal (rat) in the startle chamber and allow it to acclimate for a 5-minute period with background white noise.

-

Test Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-alone trials: A low-intensity, non-startling stimulus (e.g., 74, 82, or 86 dB) is presented.

-

Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at a specified time before the test session.

-

Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the primary literature. However, based on its structure, a plausible synthetic route would involve the reaction of (S)-2-(4-fluorophenyl)pyrrolidine with p-toluenesulfonyl chloride in the presence of a base. The (S)-2-(4-fluorophenyl)pyrrolidine precursor can be synthesized from (S)-proline through methods such as the addition of a Grignard reagent to a proline-derived intermediate.

Pharmacokinetics

Detailed in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively published. Some studies with other mGluR1 modulators suggest that compounds of this class can be developed to be brain-penetrant.[8] However, specific parameters for this compound, such as its bioavailability, half-life, and brain-to-plasma ratio, require further investigation.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mGluR1 in the central nervous system. Its characterization as a potent and selective positive allosteric modulator at the rat mGluR1, coupled with its inactivity at the human receptor, provides a unique opportunity for comparative studies and for understanding the molecular determinants of allosteric modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their investigations of mGluR1 function and its potential as a therapeutic target. Further studies are warranted to fully elucidate its pharmacokinetic properties and to explore the therapeutic implications of its mechanism of action.

References

- 1. mGluR1 Products: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Ace Therapeutics [acetherapeutics.com]

- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mGluR1: Small Molecules and Peptides [bio-techne.com]

- 8. benchchem.com [benchchem.com]

The Discovery and Synthesis of Ro 67-7476: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-7476, with the chemical name (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine, has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] Developed by Hoffmann-La Roche, it was among the first generation of mGluR1 PAMs to be discovered. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound. The quantitative data on its pharmacological activity are summarized, and detailed methodologies for crucial in vitro assays are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Pharmacological Profile

This compound was discovered by researchers at Hoffmann-La Roche in the early 2000s as part of a program to identify novel modulators of metabotropic glutamate receptors.[1] It emerged as a potent positive allosteric modulator of the rat mGluR1, demonstrating the ability to enhance the receptor's response to the endogenous agonist, glutamate.[2][3] Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor.[2]

The primary mechanism of action of this compound is the potentiation of glutamate-induced intracellular signaling cascades. This is most prominently observed as an enhancement of glutamate-induced calcium release and the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[2][3] Interestingly, while this compound acts as a PAM for calcium mobilization in the presence of glutamate, it can act as a full agonist for ERK1/2 phosphorylation even in the absence of an orthosteric agonist.

It is important to note that this compound exhibits species selectivity, showing potent activity at the rat mGluR1 receptor but being inactive at the human mGluR1 receptor in some assay formats. This has significant implications for its use as a research tool and for the translation of findings to human systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.

| Assay | Cell Line | Receptor | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 | rat mGluR1a | EC₅₀ (Potentiation) | 60.1 nM | [3] |

| Calcium Mobilization | BHK | rat mGluR1a | EC₅₀ (Potentiation) | 185.8 ± 45.6 nM | [2] |

| ERK1/2 Phosphorylation | BHK | rat mGluR1a | EC₅₀ (Agonist activity) | 163.3 ± 44.8 nM | [2] |

| cAMP Accumulation | BHK | rat mGluR1a | EC₅₀ (Potentiation) | 17.7 µM | [3] |

Synthesis of this compound

A detailed, multi-step synthesis of this compound from basic starting materials is not explicitly available in a single publication. However, based on available information for its precursors, a plausible synthetic route can be outlined. The key steps involve the synthesis of the chiral intermediate (S)-2-(4-fluorophenyl)pyrrolidine, followed by its sulfonylation.

Synthesis of (S)-2-(4-fluorophenyl)pyrrolidine

The synthesis of the key pyrrolidine (B122466) intermediate can be achieved through asymmetric reduction of a suitable precursor. One reported method involves the following steps:

-

Preparation of the Precursor : A mixture of tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate is treated with trifluoroacetic acid in dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere. The reaction is stirred for several hours, and after removal of the acid and solvent under vacuum, the resulting substance is dissolved in a toluene/tetrahydrofuran (THF) mixture.[4]

-

Asymmetric Hydrogenation : To the solution of the precursor, a catalyst system consisting of Ti(OiPr)₄, DABCO, an iridium-based catalyst (Ir-L9), and potassium iodide (KI) is added.[4] The reaction is then subjected to hydrogenation under pressure (50 atm of H₂) at an elevated temperature (50 °C) for an extended period.[4]

-

Workup and Purification : The reaction is quenched with an aqueous sodium bicarbonate solution. The organic phase is concentrated, and the metal complex is removed using a short silica (B1680970) plug to yield (S)-2-(4-fluorophenyl)pyrrolidine.[4]

Final Step: Sulfonylation

The final step in the synthesis of this compound is the sulfonylation of the (S)-2-(4-fluorophenyl)pyrrolidine intermediate. This is a standard chemical transformation:

-

Reaction Setup : (S)-2-(4-fluorophenyl)pyrrolidine is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to act as an acid scavenger.

-

Addition of Sulfonyl Chloride : The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise.

-

Reaction and Workup : The reaction mixture is stirred, allowing it to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (this compound).

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate glutamate-induced increases in intracellular calcium concentration in cells expressing mGluR1.

Materials:

-

HEK293 or BHK cells stably expressing rat mGluR1a

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium-sensitive dye

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

L-glutamic acid

-

This compound

-

384-well black, clear-bottom microplates

-

Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Culture : Seed HEK293 or BHK cells expressing rat mGluR1a into 384-well black, clear-bottom plates at a density that will result in 80-90% confluency on the day of the assay.

-

Dye Loading : On the day of the assay, remove the culture medium and wash the cells with Assay Buffer. Incubate the cells with Fluo-4 AM (typically 2-4 µM) in Assay Buffer (containing probenecid if necessary) for 1 hour at 37°C.

-

Compound Preparation : Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a stock solution of L-glutamic acid in Assay Buffer.

-

Assay Procedure :

-

Wash the cells with Assay Buffer after dye loading to remove excess dye.

-

Add the diluted this compound or vehicle to the cells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.

-

Add a sub-maximal concentration (EC₂₀) of L-glutamic acid to the wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis : The increase in fluorescence intensity upon glutamate addition is indicative of intracellular calcium mobilization. The potentiation by this compound is measured as the increase in the glutamate-induced signal in the presence of the compound compared to the vehicle. Plot the response as a function of the this compound concentration to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of ERK1/2, a downstream signaling event of mGluR1 activation.

Materials:

-

BHK cells stably expressing rat mGluR1a

-

Culture medium

-

Serum-free medium for starvation

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Protocol:

-

Cell Culture and Treatment : Seed BHK-rat mGluR1a cells in multi-well plates. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 5-10 minutes).

-

Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

-

Detection and Analysis :

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Visualizations

Signaling Pathways

The following diagram illustrates the signaling pathway of mGluR1 activation and the points of modulation by this compound.

Caption: Simplified mGluR1 signaling cascade modulated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for this compound synthesis and characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-2-(4-Fluorophenyl)pyrrolidine | 298690-90-1 [chemicalbook.com]

Pharmacological Profile of Ro 67-7476: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). It exhibits significant species selectivity, potentiating glutamate-induced responses at the rat mGluR1 but showing no activity at the human ortholog. This compound has been instrumental in elucidating the physiological and pathological roles of mGluR1 signaling. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and a visual representation of its effects on intracellular signaling cascades.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGluR1 is predominantly coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. Positive allosteric modulators of mGluRs represent a promising therapeutic strategy as they only enhance the receptor's response to the endogenous agonist, glutamate, potentially offering a more refined and safer pharmacological intervention compared to orthosteric agonists.

This compound, with the chemical name (2S)-2-(4-Fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-pyrrolidine, has emerged as a key pharmacological tool for studying mGluR1 function. Its high potency and selectivity for the rat mGluR1 have made it invaluable for in vitro and in vivo preclinical research. This document synthesizes the available data on this compound to serve as a detailed reference for the scientific community.

Mechanism of Action

This compound functions as a positive allosteric modulator of mGluR1.[1][2] It does not activate the receptor directly but binds to a topographically distinct site from the glutamate binding site, enhancing the receptor's affinity for and/or efficacy of glutamate.[2] This potentiation of glutamate's effect leads to an amplification of the canonical mGluR1 signaling cascade. Interestingly, while it acts as a PAM for glutamate-induced calcium mobilization, this compound has been shown to exhibit intrinsic agonist activity in the absence of exogenous glutamate for other signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4][5]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key potency values.

Table 1: In Vitro Potency of this compound at Rat mGluR1a

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Glutamate-induced Calcium Release Potentiation | HEK293 expressing rat mGluR1a | EC50 | 60.1 nM | [4][5][6] |

| ERK1/2 Phosphorylation (in the absence of exogenous glutamate) | HEK293 expressing rat mGluR1a | EC50 | 163.3 nM | [4][5][6] |

| Glutamate-induced cAMP Accumulation Potentiation | Not specified | EC50 | 17.7 µM | [4] |

Table 2: Selectivity and Species Specificity of this compound

| Receptor/Species | Activity | Reference(s) |

| Human mGluR1 | No activity | [7] |

| Rat mGluR5a | No significant effect | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate glutamate-induced increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing rat mGluR1a.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin).

-

Black-walled, clear-bottom 96-well or 384-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution (in DMSO).

-

L-glutamate stock solution (in water or assay buffer).

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed HEK293-rat mGluR1a cells into black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of L-glutamate in assay buffer.

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate and compound plates into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the this compound dilutions to the wells and incubate for a short period.

-

Add the fixed concentration of L-glutamate to all wells.

-

Record the fluorescence signal over time.

-

-

Data Analysis: Calculate the change in fluorescence (ΔRFU) and normalize the data to a control response (glutamate alone). Plot the normalized response against the concentration of this compound to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce ERK1/2 phosphorylation.

Materials:

-

HEK293 cells stably expressing rat mGluR1a.

-

Serum-free cell culture medium.

-

This compound stock solution (in DMSO).

-

Ice-cold PBS.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 5-10 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-block the membrane and probe with the primary antibody against t-ERK.

-

Repeat the secondary antibody and detection steps.

-

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized data against the concentration of this compound to determine the EC50.[9][10][11]

[3H]Quisqualate Binding Assay

This assay is used to determine if this compound affects the binding of an orthosteric agonist to mGluR1.

Materials:

-

Membrane preparations from cells expressing rat mGluR1a.

-

[3H]Quisqualate (radioligand).

-

Assay buffer.

-

This compound stock solution (in DMSO).

-

Non-labeled quisqualate for determining non-specific binding.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]quisqualate in the absence or presence of varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled quisqualate.

-

Incubate for 1 hour at room temperature.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on the affinity (KD) and maximum number of binding sites (Bmax) of [3H]quisqualate.[12][13]

Signaling Pathways and Visualizations

This compound modulates mGluR1 signaling, which primarily involves the Gq/11 pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades affected by this compound.

This compound Potentiation of mGluR1-Mediated Calcium Mobilization

Caption: Potentiation of mGluR1-mediated calcium signaling by this compound.

This compound-Induced ERK1/2 Phosphorylation Pathway

Caption: Intrinsic agonism of this compound on the ERK1/2 signaling pathway.

Experimental Workflow for Western Blot Analysis of ERK Phosphorylation

Caption: Workflow for analyzing ERK1/2 phosphorylation via Western blot.

Conclusion

This compound is a well-characterized positive allosteric modulator of the rat mGluR1 receptor. Its distinct pharmacological profile, particularly its species selectivity, makes it a powerful tool for investigating the nuances of mGluR1 signaling in preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. The visualization of the associated signaling pathways further clarifies its mechanism of action and its impact on cellular function. Future research may focus on understanding the structural basis for its species selectivity, which could inform the design of novel mGluR1 modulators with therapeutic potential in humans.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. news-medical.net [news-medical.net]

- 8. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.4. Western Blotting and Detection [bio-protocol.org]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Target Receptor Binding Affinity of Ro 67-7476

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological properties of Ro 67-7476, focusing on its target receptor binding affinity, mechanism of action, and the experimental protocols used for its characterization. This compound is a pivotal chemical tool used in neuroscience research to probe the function of specific glutamate (B1630785) receptors.

Executive Summary

This compound is a potent and selective positive allosteric modulator (PAM) of the rat metabotropic glutamate receptor subtype 1 (mGluR1).[1][2][3] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[4] This modulation is achieved by binding to an allosteric site within the seven-transmembrane (7TMD) domain of the receptor, which is distinct from the glutamate binding site located in the large N-terminal domain.[5][6] Notably, this compound exhibits significant species selectivity, potently modulating rat mGluR1 while displaying little to no activity at human mGluR1 receptors.[2] Its high selectivity over other mGlu receptor subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of mGluR1.[7][8]

Quantitative Binding and Potency Data

The binding affinity and functional potency of this compound have been quantified through various in vitro assays. The data is summarized in the table below for clear comparison.

| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |

| EC₅₀ | 60.1 nM | Rat (HEK293 cells) | Potentiation of Glutamate-Induced Calcium Release | [1][2][9] |

| EC₅₀ | 1.74 µM | Rat (HEK293 cells) | Potentiation of Glutamate-Induced Calcium Release | [7] |

| EC₅₀ | 163.3 nM | Rat | ERK1/2 Phosphorylation (Agonist Activity) | [1][7][9] |

| EC₅₀ | 17.7 µM | Rat | Potentiation of Glutamate-Induced cAMP Accumulation | [1] |

| pEC₅₀ | 6.76 ± 0.08 | Rat (rmGlu1a) | Potentiation of Glutamate-Induced Currents | [8] |

| Affinity Change | ~2-fold decrease in Kd | Rat (rmGlu1a) | [³H]Quisqualate Binding Assay | [5] |

| Selectivity | Inactive at 10 µM | Rat | mGluR2, mGluR4, mGluR8 Functional Assays | [7] |

| Selectivity | No potentiation | Rat (rmGlu5a) | Glutamate-Induced GIRK Current Assay | [8][10] |

| Selectivity | No activity | Human (hmGlu1a) | Glutamate-Induced Current Assay | [2][8] |

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator. Unlike orthosteric agonists that bind to the same site as the endogenous ligand, PAMs bind to a topographically distinct site on the receptor. This binding induces a conformational change that increases the affinity and/or efficacy of the orthosteric agonist (glutamate).[5]

Mutagenesis studies have indicated that this compound binds within the 7-transmembrane (7TMD) domain of mGluR1.[5][6] This site is distinct from the binding pocket of negative allosteric modulators (NAMs).[6] By binding to this allosteric site, this compound enhances the functional response to glutamate without directly activating the receptor in most cellular contexts.[10]

The mGluR1 receptor primarily couples to the Gq/₁₁ family of G-proteins. Agonist binding, potentiated by this compound, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This is the mechanism underlying the robust potentiation of calcium mobilization observed in functional assays.[1][7]

In addition to calcium signaling, this compound has been shown to possess intrinsic agonist activity in activating the Extracellular signal-Regulated Kinase (ERK1/2) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][7] This suggests that the conformational state stabilized by this compound can, in some cases, lead to G-protein-independent or alternative G-protein signaling that results in ERK1/2 phosphorylation and subsequent regulation of gene transcription and cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]

- 4. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pnas.org [pnas.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Ro 67-7476: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive in vitro characterization of this compound, summarizing its binding and functional activities. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The signaling pathways modulated by this compound are also illustrated. While the preponderance of scientific literature identifies this compound as an mGluR1 PAM, it is noteworthy that at least one commercial supplier has described it as a cholecystokinin-A (CCK-A) receptor antagonist[1]. This guide will focus on its well-documented role as an mGluR1 positive allosteric modulator.

Mechanism of Action

This compound functions as a positive allosteric modulator of mGluR1.[2][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[4] By binding to its allosteric site, this compound enhances the receptor's response to glutamate.[2][3] It does so by increasing the affinity of glutamate for the receptor and/or by increasing the maximal response to glutamate.[5][6] Interestingly, in some cellular contexts, this compound has been shown to act as a full agonist on downstream signaling pathways, such as ERK1/2 phosphorylation, even in the absence of exogenously added glutamate.[2][3][5]

Quantitative Data Summary

The in vitro activity of this compound has been quantified in several functional assays. The following tables summarize the key potency (EC50) values.

Table 1: Potency of this compound in Functional Assays

| Assay Type | Cell Line | Species | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 cells expressing mGluR1a | Rat | EC50 | 60.1 nM | [2][3][7] |

| Calcium Mobilization | BHK cells expressing mGluR1a | Not Specified | EC50 | 185.8 ± 45.6 nM | [5] |

| ERK1/2 Phosphorylation | BHK cells expressing mGluR1a | Not Specified | EC50 | 163.3 ± 44.8 nM | [5] |

| cAMP Accumulation | BHK cells expressing mGluR1a | Not Specified | EC50 | 17.7 ± 1.2 µM | [5] |

Table 2: Selectivity and Species Specificity

| Parameter | Details | Reference |

| Receptor Selectivity | Selective for mGluR1 over mGluR2, mGluR4, and mGluR8. | |

| Species Specificity | Potent modulator of rat mGluR1. Inactive at human mGluR1 in some functional assays. | [6][8] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR1.

Protocol:

-

Cell Culture: Culture Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing the rat mGluR1a receptor in 384-well, black-walled, clear-bottomed plates until they reach approximately 80-90% confluency.[6][9]

-

Dye Loading: Aspirate the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6] Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the assay buffer for about 1 hour at 37°C.[6][10]

-

Compound Addition: Prepare serial dilutions of this compound. Pre-incubate the cells with the desired concentrations of this compound for 10 minutes.[5]

-

Agonist Stimulation and Signal Detection: Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. Add a sub-maximal (EC20) concentration of glutamate to the wells and measure the fluorescent signal for 1 minute.[9][10]

-

Data Analysis: Normalize the data by subtracting the basal fluorescence from the maximal peak fluorescence elicited by the combination of the PAM and glutamate.[9] Plot the normalized response against the concentration of this compound and fit the data using a four-parameter logistic equation to determine the EC50 value.[10]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of ERK1/2, a downstream signaling event of mGluR1 activation.

Protocol:

-

Cell Culture and Plating: Plate BHK cells stably expressing mGluR1a in 6-well plates at a density of 600,000 cells per well in standard growth media.[5] Incubate overnight at 37°C in 5% CO2.[5]

-

Serum Starvation: On the day of the assay, replace the growth medium with serum-free DMEM containing 20 mM HEPES and incubate for 3 hours at 37°C.[5]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 5 minutes.[5]

-

Cell Lysis: Following treatment, lyse the cells and collect the protein lysates.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with appropriate secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a suitable detection method. Quantify the net pixel intensities of the p-ERK1/2 bands and normalize them to the total ERK1/2 bands.[5] Express the results as a percentage of the maximal phosphorylation and plot against the this compound concentration to calculate the EC50.[5]

cAMP Accumulation Assay

This assay measures the effect of this compound on the modulation of adenylyl cyclase activity, which can be coupled to mGluR1.

Protocol:

-

Cell Culture: Plate BHK cells stably expressing mGluR1a in appropriate multi-well plates.[5]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 1 minute and 25 seconds).[5]

-

Agonist Stimulation: Add a range of concentrations of glutamate to the cells and incubate to allow for cAMP accumulation.[5]

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive binding assay).

-

Data Analysis: Normalize the cAMP response as a percentage of the maximum response to a saturating concentration of glutamate.[5] Plot the normalized response against the this compound concentration to determine the EC50 value for the potentiation of the glutamate response.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general workflows for the described in vitro assays.

Caption: mGluR1 Signaling Pathways Modulated by this compound.

References

- 1. This compound | 298690-60-5 | YLA69060 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Influence of Ro 67-7476 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-7476 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a key regulator of excitatory synaptic transmission, mGluR1 plays a crucial role in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This technical guide provides an in-depth analysis of the effects of this compound on synaptic plasticity, consolidating key quantitative data, detailing experimental methodologies from seminal studies, and illustrating the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound

This compound, with the chemical name (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)-pyrrolidine, is a well-characterized mGluR1 PAM.[1][2] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This modulation of mGluR1 activity has significant implications for synaptic function and plasticity. The receptor, mGluR1, is a G-protein coupled receptor that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately result in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from various studies investigating the pharmacological and physiological effects of this compound.

Table 1: In Vitro Potency of this compound in Cellular Assays

| Assay | Cell Line | Species | Parameter | Value | Reference |

| Glutamate-induced Calcium Release Potentiation | HEK293 expressing rat mGluR1a | Rat | EC50 | 60.1 nM | [4] |

| Glutamate-induced Calcium Release Potentiation | HEK293 expressing rat mGluR1a | Rat | EC50 | 1.74 µM | [5] |

| Glutamate-induced Calcium Release Potentiation | BHK expressing mGluR1a | Hamster | EC50 | 185.8 ± 45.6 nM | [6] |

| ERK1/2 Phosphorylation (in the absence of exogenous glutamate) | Not Specified | Not Specified | EC50 | 163.3 nM | [4][5] |

| Potentiation of Glutamate-induced cAMP Accumulation | BHK expressing mGluR1a | Hamster | EC50 | 17.7 µM | [4] |

Table 2: Electrophysiological Effects of this compound

| Preparation | Neuron Type | Effect | Concentration | Reference |

| Rat Cerebellar Slices | Purkinje Cells | Marked potentiation of mGluR1 Excitatory Postsynaptic Current (EPSC) amplitude and duration | 3 µM | [2] |

| Rat Cerebellar Slices | Purkinje Cells | Potentiation of S-DHPG-induced population depolarizations | 3 µM | [7] |

Table 3: Effects of this compound on Cocaine-Evoked Synaptic Plasticity

| Brain Region | Effect | Experimental Condition | Outcome | Reference |

| Ventral Tegmental Area (VTA) | Reversal of Cocaine-Evoked Plasticity | 7 injections of cocaine paired with this compound | Linear I-V curve of AMPA receptor EPSCs, indicating reversal of rectification | [8] |

| Nucleus Accumbens (NAc) | Abolishment of Cocaine-Evoked Plasticity | 7 injections of cocaine paired with this compound | Abolished the decrease in AMPA/NMDA ratio | [8] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies to investigate the effects of this compound.

In Vitro Cellular Assays

3.1.1. Calcium Mobilization Assay

-

Cell Line: Human Embryonic Kidney (HEK293) or Baby Hamster Kidney (BHK) cells stably expressing rat mGluR1a.[4][6]

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The dye is washed off, and cells are incubated in a buffer solution.

-

A baseline fluorescence measurement is taken using a fluorescence plate reader.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

A sub-maximal concentration of glutamate (e.g., an EC20 concentration) is added to stimulate the cells.[6]

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

-

Data is normalized to the maximal response induced by a saturating concentration of glutamate.

-

EC50 values for the potentiation by this compound are calculated by fitting the concentration-response data to a sigmoidal curve.[6]

-

3.1.2. ERK1/2 Phosphorylation Assay

-

Cell Line: As above.

-

Procedure:

-

Cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

-

Cells are treated with varying concentrations of this compound in the absence of exogenous glutamate for a specified time (e.g., 5-10 minutes).[4]

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (P-ERK1/2) and total ERK1/2.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The band intensities are quantified, and the ratio of P-ERK1/2 to total ERK1/2 is calculated.

-

EC50 values are determined from the concentration-response curves.

-

Electrophysiology in Brain Slices

-

Preparation: Acute cerebellar slices (250-300 µm thick) from young adult rats.[2]

-

Recording Technique: Whole-cell voltage-clamp recordings from Purkinje cells.[2]

-

Procedure:

-

Slices are continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Pharmacological agents are included in the aCSF to isolate mGluR1-mediated currents. These typically include an AMPA receptor antagonist (e.g., 10 µM 2,3-dihydroxy-6-nitro-7-sulfamoylbenzoquinoxaline), a GABAA receptor antagonist (e.g., 50 µM picrotoxin), and an NMDA receptor antagonist (e.g., 10 µM AP5).[2][5]

-

A stimulating electrode is placed to activate parallel fibers, which provide glutamatergic input to Purkinje cells.

-

mGluR1 excitatory postsynaptic currents (EPSCs) are evoked by a train of stimuli (e.g., 1-15 pulses at 100 Hz).[2]

-

A stable baseline of mGluR1 EPSCs is recorded.